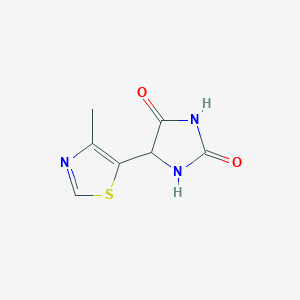

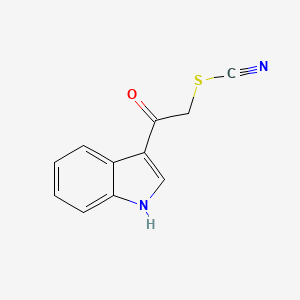

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves several steps and reagents. In one study, the synthesis of a similar compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, was achieved through a series of reactions including elemental analysis, FT-IR, 1H-NMR, and HR-MS methods. The compound was further characterized by single crystal X-ray diffraction, indicating a monoclinic crystal system . Another study presented a practical synthesis method for a compound with a piperidinyl group, where the key intermediate, 1-(3-Phenylpropyl)piperidin-4-amine, was synthesized with a 71% yield through alkylation and reduction steps. The final compound was obtained with a high yield of 94% using EDCI and HOBt for the amidation reaction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using various analytical techniques. For instance, the molecular orbitals of the N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide ligand were calculated using B97D/TZVP level, and the complex structures were optimized at the same level . This suggests that computational methods could be employed to analyze the molecular structure of this compound, providing insights into its electronic properties and potential reactivity.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored in various studies. For example, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their corresponding alkyl esters involved reactions with dimethylformamide/phosphoroxide chloride or amines . These reactions indicate the potential for diverse chemical transformations that could be applicable to the synthesis and modification of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized in the literature. For instance, the antioxidant activity of the synthesized complexes was measured using DPPH and ABTS assays, and the anticancer activity was studied using MTT assay in MCF-7 breast cancer cells . These assays provide a framework for evaluating the biological activities of this compound. Additionally, the solubility, stability, and crystalline structure of these compounds can be inferred from their characterization data, such as single crystal X-ray diffraction .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various targets such astyrosine kinases , ribosomal s6 kinase p70S6Kβ (S6K2) , and serine/threonine protein kinase B (PKB, also known as Akt) . These proteins play crucial roles in cellular signaling, promoting cell proliferation and survival .

Mode of Action

Similar compounds have been reported to inhibit the activity of their targets . For instance, the compound might bind to its target protein, leading to a change in the protein’s conformation and subsequently inhibiting its activity.

Biochemical Pathways

The compound likely affects several biochemical pathways due to its potential interaction with multiple targets. For instance, the inhibition of Akt can affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Similar compounds have been reported to be orally bioavailable . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability across biological membranes.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits Akt, it could potentially suppress cell proliferation and promote apoptosis .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can have various effects on cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is introduced.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It may bind to specific biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c18-10-14-2-1-6-19-16(14)21-7-3-13(4-8-21)11-20-17(22)15-5-9-23-12-15/h1-2,5-6,9,12-13H,3-4,7-8,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLJOGAOIJNGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B3019046.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3019052.png)

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide](/img/structure/B3019057.png)

![ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3019058.png)

![({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)(methyl)ammoniumolate](/img/structure/B3019060.png)